Product packaging for 2-Bromo-3-fluoro-N-methylisonicotinamide(Cat. No.:)

2-Bromo-3-fluoro-N-methylisonicotinamide

Cat. No.: B14016915
M. Wt: 233.04 g/mol
InChI Key: PIGPUQJZPMVLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoro-N-methylisonicotinamide (CAS 1780688-89-2) is a multifunctional pyridine-based building block designed for advanced pharmaceutical research and drug discovery. Its structure incorporates bromo and fluoro substituents on the pyridine ring, along with an N-methylcarboxamide functional group, making it a valuable intermediate for constructing complex target molecules. The presence of halogen atoms offers reactive sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse structural motifs . The N-methylamide side chain can enhance the compound's pharmacokinetic properties, potentially improving cell membrane permeability in bioactive molecules . While specific biological data for this exact compound is not available in the public domain, its core structure is analogous to pyridine derivatives utilized in medicinal chemistry campaigns. For instance, substituted pyridine units have been extensively investigated as key components in developing novel therapeutic agents, serving as core scaffolds to modulate lipophilicity and target engagement . This compound is intended for use in research laboratories as a synthetic intermediate. It is not for diagnostic or therapeutic use. All information provided is for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrFN2O B14016915 2-Bromo-3-fluoro-N-methylisonicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

2-bromo-3-fluoro-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-3-11-6(8)5(4)9/h2-3H,1H3,(H,10,12)

InChI Key

PIGPUQJZPMVLGZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=NC=C1)Br)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Fluoro N Methylisonicotinamide

Retrosynthetic Analysis of 2-Bromo-3-fluoro-N-methylisonicotinamide

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.innih.gov

Key Disconnection Strategies

The primary disconnection for this compound involves the amide bond, a common and reliable disconnection corresponding to a known synthetic reaction. ias.ac.inamazonaws.com This leads to two key synthons: a 2-bromo-3-fluoroisocotinoyl synthon and a methylamine (B109427) synthon. A further disconnection of the carbon-bromine and carbon-fluorine bonds on the pyridine (B92270) ring points towards a substituted isonicotinic acid precursor.

A plausible retrosynthetic pathway is outlined below:

Table 1: Retrosynthetic Analysis of this compound

Target MoleculeDisconnectionPrecursors
This compoundAmide bond (C-N)2-Bromo-3-fluoroisocotinic acid and Methylamine
2-Bromo-3-fluoroisocotinic acidC-Br and C-F bondsA suitable isonicotinic acid derivative

Precursor Identification for Substituted Pyridine Ring Formation

The core of this compound is the substituted pyridine ring. The synthesis of this ring system can be approached in two primary ways: by constructing the ring with the desired substituents already in place on the precursors, or by functionalizing a pre-existing pyridine ring. For the purpose of this analysis, we will focus on the latter, which involves the use of isonicotinic acid or its derivatives as the starting material. nih.gov Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a readily available starting material. chempanda.com

Chemical Synthesis Pathways

The chemical synthesis of this compound would logically proceed through the formation of the halogenated pyridine nucleus followed by the amidation reaction.

Approaches to Halogenated Pyridine Nucleus Formation

The introduction of both a bromine and a fluorine atom onto the pyridine ring at specific positions requires careful consideration of regioselectivity.

The regioselective halogenation of pyridine rings can be challenging due to the electron-deficient nature of the ring. researchgate.net However, various methods have been developed to achieve specific substitution patterns.

For the synthesis of a 2-bromo-3-fluoro substituted pyridine, one possible strategy would involve a multi-step process on an isonicotinic acid derivative. This could involve:

Initial Halogenation: Introduction of one of the halogen atoms. For instance, bromination of a pyridine N-oxide derivative can occur with high regioselectivity. tcichemicals.com

Introduction of the Second Halogen: Subsequent introduction of the second halogen atom. The directing effects of the existing substituents on the pyridine ring would play a crucial role in the regioselectivity of this step. rsc.org The use of N-halosuccinimides (NXS) is a common method for the halogenation of aromatic compounds. researchgate.net

The precise order of halogen introduction would need to be determined experimentally to optimize the yield and regioselectivity.

Isonicotinic acid and its derivatives are versatile precursors in the synthesis of more complex molecules. nih.govresearchgate.netbenthamdirect.com For the synthesis of this compound, a plausible pathway would involve the initial synthesis of 2-bromo-3-fluoroisocotinic acid. This could potentially be achieved through the halogenation of a suitable isonicotinic acid precursor.

Once 2-bromo-3-fluoroisocotinic acid is obtained, the final step would be the formation of the amide bond with methylamine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling agents.

A hypothetical synthetic sequence is presented below:

Table 2: Hypothetical Synthesis Pathway

StepReactantsReagents and ConditionsProduct
1Isonicotinic AcidHalogenating agents (e.g., NBS, Selectfluor) in a specific sequence and under optimized conditions2-Bromo-3-fluoroisocotinic acid
22-Bromo-3-fluoroisocotinic acid, MethylamineAmide coupling agent (e.g., DCC, EDC)This compound

It is important to note that while this article outlines a scientifically plausible approach based on established chemical principles, the specific reaction conditions and yields would require experimental validation.

Introduction of the N-Methylamide Moiety

The final step in the synthesis of this compound is typically the formation of the amide bond between the isonicotinic acid precursor and methylamine. This can be achieved through several established methods, primarily involving the activation of the carboxylic acid or by direct amination reactions.

A common and effective method for synthesizing this compound is through the amidation of its corresponding carboxylic acid precursor, 2-bromo-3-fluoroisonicotinic acid. This precursor is commercially available, which makes this route a primary choice for synthesis. The process involves activating the carboxylic acid to facilitate the nucleophilic attack by methylamine.

Various coupling agents can be employed to activate the carboxylic acid. These reagents react with the carboxylic acid to form a more reactive intermediate, such as an acyl halide, an active ester, or an acyl azide, which then readily reacts with methylamine.

Common Coupling Agents for Amidation:

Coupling AgentActivating GroupTypical Reaction Conditions
Thionyl chloride (SOCl₂)Acyl chlorideAnhydrous solvent (e.g., DCM, THF), Room temperature to reflux
Oxalyl chloride ((COCl)₂)Acyl chlorideAnhydrous solvent (e.g., DCM), often with a catalytic amount of DMF
HOBt/EDCActive esterPolar aprotic solvent (e.g., DMF, DCM), Room temperature
HATUActive esterPolar aprotic solvent (e.g., DMF), often with a base (e.g., DIPEA)

The general procedure involves dissolving 2-bromo-3-fluoroisonicotinic acid in a suitable anhydrous solvent, followed by the addition of the coupling agent. After the activation of the carboxylic acid, methylamine (often as a solution in a solvent like THF or as a gas) is introduced to the reaction mixture. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard procedures like extraction, crystallization, or column chromatography.

An alternative approach to forming the N-methylamide moiety is through the direct amination of an activated derivative of 2-bromo-3-fluoroisonicotinic acid, such as an ester or an acyl halide. For instance, if a methyl or ethyl ester of 2-bromo-3-fluoroisonicotinic acid is prepared, it can undergo aminolysis with methylamine. This reaction is often slower than those involving more reactive acyl halides but can be driven to completion by using an excess of methylamine or by heating the reaction mixture.

Multi-Step Synthesis Sequences

A plausible multi-step synthesis could commence with a more readily available starting material, such as isonicotinic acid. A sequential approach would involve the introduction of the fluorine and bromine atoms, followed by the amidation reaction.

A hypothetical sequence could be:

Fluorination: Introduction of a fluorine atom at the 3-position of the pyridine ring. This can be a challenging step and may require specialized fluorinating agents and reaction conditions.

Bromination: Subsequent bromination at the 2-position. The directing effects of the existing substituents (the carboxylic acid and the fluorine atom) will influence the regioselectivity of this step.

Amidation: The final step would be the conversion of the resulting 2-bromo-3-fluoroisonicotinic acid to the N-methylamide, as described in section 2.2.2.1.

The order of halogenation is crucial and would need to be determined experimentally to achieve the desired isomer with high selectivity.

Divergent synthesis , on the other hand, would involve preparing a key intermediate that can be used to synthesize a variety of related compounds. For instance, 2-bromo-3-fluoroisonicotinic acid could serve as a divergent intermediate. From this single compound, a library of amides could be generated by reacting it with different amines, one of which would be methylamine to yield the target compound. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reaction time is crucial for developing a robust and scalable synthetic process.

For the key amidation step, a systematic study of different coupling agents, bases, and solvents can lead to significant improvements in yield and purity. The choice of base is important to neutralize any acidic byproducts without causing unwanted side reactions.

Factors for Optimization of the Amidation Reaction:

ParameterVariablesEffect on Reaction
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Affects solubility of reactants and intermediates, can influence reaction rate.
Temperature 0 °C to refluxControls reaction rate; lower temperatures can improve selectivity and reduce side products.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineNeutralizes acidic byproducts, can influence the reactivity of the coupling agent.
Coupling Agent SOCl₂, (COCl)₂, HOBt/EDC, HATUDetermines the nature of the activated intermediate and can impact yield and purity.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the amidation step. The optimization of microwave parameters, such as temperature and irradiation time, would be a key aspect of developing a modern and efficient synthesis.

Catalyst Systems for Halogenation and Amidation

The successful synthesis relies on appropriate catalytic systems for both the bromination and amidation steps.

Halogenation: The introduction of a bromine atom onto the pyridine ring, particularly in a position activated by other substituents, often requires specific catalysts to enhance reactivity and selectivity. Electrophilic aromatic substitution on a pyridine ring can be challenging due to the ring's electron-deficient nature and may require harsh conditions, such as the use of strong Lewis or Brønsted acids at elevated temperatures. chemrxiv.orgnih.govnsf.gov Common halogenating agents include N-halosuccinimides like N-bromosuccinimide (NBS). google.comyinshai.com The activation of these reagents is often facilitated by Lewis acid catalysts.

For the amidation step, the conversion of the carboxylic acid (2-bromo-3-fluoroisonicotinic acid) to the corresponding N-methylamide can be achieved through several catalytic methods. A widely used approach involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. This is commonly done using reagents like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com Alternatively, direct amidation can be promoted by coupling agents or Lewis acid catalysts that activate the carboxylic acid. researchgate.netnih.gov For instance, titanium(IV) chloride (TiCl4) has been used to facilitate the amidation of 2-bromoisonicotinic acid. researchgate.net

Table 1: Catalyst Systems in Synthesis
Reaction StepCatalyst/Reagent ClassSpecific ExamplesFunction
Halogenation (Bromination)Lewis AcidsZrCl4, FeCl3, AuCl3Activation of N-bromosuccinimide (NBS) yinshai.comresearchgate.net
Amidation (via Acyl Chloride)Activating AgentOxalyl Chloride with catalytic DMFForms highly reactive acyl chloride intermediate mdpi.com
Amidation (Direct Coupling)Lewis AcidsTiCl4Activates carboxylic acid for direct reaction with amine researchgate.net

Solvent Effects and Temperature Control

Solvent choice and precise temperature regulation are paramount for controlling reaction kinetics, selectivity, and yield.

Halogenation: Solvents for the bromination of pyridine derivatives are chosen based on the specific reagents and catalysts used. Dichloromethane (CH2Cl2) is a common solvent for reactions involving N-halosuccinimides. rsc.org In some cases, highly acidic media like sulfuric acid are employed as the solvent. google.com Temperature control is crucial for managing regioselectivity; certain halogenation reactions show improved selectivity at very low temperatures, such as -78 °C, to minimize the formation of isomeric byproducts. chemrxiv.orgnsf.gov Other protocols may require elevated temperatures (e.g., 20-90 °C) to overcome the activation energy barrier. google.com

Amidation: The amidation reaction is typically carried out in inert, aprotic solvents like dichloromethane (CH2Cl2) or N,N-dimethylformamide (DMF). mdpi.com Temperature management is again important. The initial formation of the acyl chloride is often performed at room temperature, while the subsequent reaction with the amine (methylamine) is frequently conducted in an ice-water bath to control the exothermic nature of the reaction and prevent side reactions. mdpi.com

Table 2: Typical Solvent and Temperature Conditions
Reaction StepSolventTypical Temperature RangeRationale
HalogenationDichloromethane, Sulfuric Acid-78 °C to 90 °CControl selectivity and reaction rate chemrxiv.orgnsf.govgoogle.com
AmidationDichloromethane, DMF0 °C to Room TemperatureManage exothermicity and ensure complete reaction mdpi.com

Reaction Monitoring Techniques in Synthesis

To ensure the reaction proceeds to completion and to optimize reaction times, various analytical techniques are employed. Thin-Layer Chromatography (TLC) is a primary method for qualitatively tracking the consumption of starting materials and the formation of the product throughout the synthesis. google.com For more detailed analysis and structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is indispensable. acs.orgchemicalbook.com The distinct chemical shifts and coupling patterns provide definitive evidence of the desired chemical transformations.

Isolation and Purification Techniques (Methodological Aspects)

Following the synthesis, a rigorous purification process is necessary to isolate this compound from unreacted reagents, catalysts, and byproducts.

Chromatographic Separations for Compound Enrichment

Flash column chromatography is a standard and effective technique for purifying the crude product. nih.gov This method involves passing the crude mixture through a stationary phase, typically silica (B1680970) gel, using a mobile phase composed of a solvent system with optimized polarity. For compounds of this nature, a common mobile phase is a gradient mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). nih.gov The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the desired compound in enriched fractions.

Recrystallization Procedures for Purity Enhancement

After chromatographic separation, recrystallization is often employed as a final step to achieve high analytical purity. This technique relies on the principle that the solubility of a compound in a solvent is temperature-dependent. The purified compound is dissolved in a minimal amount of a hot solvent or solvent mixture, and upon cooling, the compound crystallizes out of the solution, leaving impurities behind in the solvent. A suitable solvent system for similar fluoropyridine compounds is ethyl acetate/petroleum ether, where the product is soluble in the hot solvent but sparingly soluble upon cooling. google.com This process typically yields the final product as a crystalline solid with high purity.

Spectroscopic and Structural Elucidation Techniques Applied to 2 Bromo 3 Fluoro N Methylisonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-bromo-3-fluoro-N-methylisonicotinamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of hydrogen atoms (protons) in a molecule and their neighboring protons. The chemical structure of this compound suggests the presence of distinct proton signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group.

Based on the structure, the following ¹H NMR signals are predicted:

Aromatic Protons: The pyridine ring has two protons. The proton at position 5 is expected to couple with the fluorine atom at position 3, resulting in a doublet. The proton at position 6 will likely appear as a doublet due to coupling with the proton at position 5.

N-Methyl Protons: The methyl group attached to the amide nitrogen is in a distinct chemical environment and is expected to produce a single signal. Due to coupling with the adjacent N-H proton, this signal would likely appear as a doublet.

Amide Proton: The proton on the amide nitrogen will also produce a signal, likely a broad singlet or a quartet due to coupling with the N-methyl protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H-5 (Pyridine) 7.5 - 8.0 Doublet (d) ~8-10 Hz (H-H), ~2-4 Hz (H-F) 1H
H-6 (Pyridine) 8.0 - 8.5 Doublet (d) ~8-10 Hz 1H
N-H (Amide) 8.5 - 9.5 Broad Singlet / Quartet (q) ~4-6 Hz 1H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. In the case of this compound, seven distinct carbon signals are expected, one for each carbon atom in the molecule. The chemical shifts of these carbons are influenced by the electronegativity of the attached atoms (bromine, fluorine, nitrogen, oxygen) and their position within the aromatic ring and amide group.

The predicted ¹³C NMR signals are:

Pyridine Ring Carbons: Four signals are expected for the carbons of the pyridine ring. The carbons directly bonded to bromine (C-2) and fluorine (C-3) will be significantly influenced by these halogens. The carbon involved in the amide linkage (C-4) and the remaining ring carbons (C-5, C-6) will also have characteristic chemical shifts.

Amide Carbonyl Carbon: The carbonyl carbon of the amide group will typically appear at a downfield chemical shift.

N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-Br) 115 - 125
C-3 (C-F) 155 - 165 (doublet due to C-F coupling)
C-4 (C-C=O) 140 - 150
C-5 120 - 130
C-6 145 - 155
C=O (Amide) 160 - 170

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms established from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship. A correlation between the N-H proton and the N-CH₃ protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would show cross-peaks connecting H-5 to C-5, H-6 to C-6, and the N-CH₃ protons to the N-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for piecing together the molecular skeleton. For instance, correlations would be expected between the N-CH₃ protons and the amide carbonyl carbon, as well as the H-5 proton and the C-4 and C-3 carbons. The H-6 proton would show correlations to C-4 and C-5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (an "isotopic signature") separated by two mass units.

Predicted ESI-MS Data

Ion Predicted m/z Description

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₇H₆BrFN₂O, the molecular formula can be unequivocally confirmed.

Predicted HRMS Data

Formula Calculated Exact Mass [M+H]⁺

The fragmentation pattern observed in MS/MS experiments (where the molecular ion is isolated and fragmented) would provide further structural confirmation. Expected fragmentation could include the loss of the N-methylamide group or cleavage of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

The amide group, a central feature of the molecule, gives rise to several distinct peaks. The N-H stretching vibration of a secondary amide typically appears as a single sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding. libretexts.org The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorptions in the IR spectrum, generally occurring in the range of 1630-1680 cm⁻¹ for amides. spectroscopyonline.com Conjugation with the aromatic pyridine ring may shift this frequency. Additionally, the N-H bending vibration (amide II band) is expected to be observed around 1550-1650 cm⁻¹.

The aromatic pyridine ring will also exhibit characteristic absorptions. C-H stretching vibrations for aromatic hydrogens are typically found just above 3000 cm⁻¹. libretexts.org Aromatic C=C and C=N stretching vibrations produce a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the appearance of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

A hypothetical table of the expected major IR absorption bands for this compound is presented below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Secondary AmideN-H Stretch3300-3500
Secondary AmideC=O Stretch1630-1680
Secondary AmideN-H Bend (Amide II)1550-1650
Aromatic RingC-H Stretch>3000
Aromatic RingC=C and C=N Stretch1400-1600
AlkylC-H Stretch2850-2960
HalogenC-F Stretch1000-1400
HalogenC-Br Stretch500-600

X-ray Crystallography for Solid-State Structure Determination (When Applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net Should this compound be successfully crystallized, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The resulting crystal structure would confirm the connectivity of the atoms, showing the bromine and fluorine atoms at the 2- and 3-positions of the pyridine ring, respectively, and the N-methylcarboxamide group at the 4-position. It would also reveal the conformation of the N-methylisonicotinamide moiety, including the planarity of the amide group and its orientation relative to the pyridine ring.

Furthermore, X-ray crystallography would elucidate any significant intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. These interactions are crucial in determining the packing of the molecules in the crystal lattice. Analysis of halogen bonding involving the bromine atom might also be possible.

A hypothetical data table summarizing the kind of information that would be obtained from an X-ray crystallographic analysis is shown below.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Bond Lengths (Å)e.g., C-Br, C-F, C=O, N-C
Bond Angles (°)e.g., C-C-Br, C-N-C
Torsion Angles (°)Describing the conformation
Hydrogen Bond GeometryDonor-Acceptor distances and angles

Complementary Analytical Techniques for Purity and Identity Confirmation

While IR spectroscopy and X-ray crystallography provide detailed structural information, other techniques are essential for confirming the elemental composition and assessing the purity of a sample of this compound.

Elemental Analysis Methodologies

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. huji.ac.il For this compound (C₇H₆BrFN₂O), the theoretical elemental composition can be calculated. The experimental results from elemental analysis should closely match these theoretical values to support the proposed molecular formula. Halogen content can also be determined through specific analytical methods. nih.gov

The comparison between the calculated and found values provides a crucial check on the purity and correctness of the compound's identity.

ElementTheoretical Percentage (%)Found Percentage (%)
Carbon (C)36.08(Experimental Value)
Hydrogen (H)2.59(Experimental Value)
Nitrogen (N)12.02(Experimental Value)
Bromine (Br)34.29(Experimental Value)
Fluorine (F)8.15(Experimental Value)
Oxygen (O)6.86(Experimental Value)

Thin-Layer Chromatography (TLC) Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. nih.gov A sample of this compound would be spotted on a TLC plate (typically silica (B1680970) gel) and developed with an appropriate solvent system. The presence of a single spot after visualization (e.g., under UV light or with a staining agent) is a strong indication of the sample's purity. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

ParameterDescription
Stationary Phasee.g., Silica gel 60 F₂₅₄
Mobile Phasee.g., A mixture of ethyl acetate (B1210297) and hexane
Retention Factor (Rf)(Experimental Value)
Visualization Methode.g., UV light (254 nm)

Chemical Transformations and Reactivity of 2 Bromo 3 Fluoro N Methylisonicotinamide

Reactivity of the Bromine Substituent

The bromine atom at the 2-position is the most versatile handle for chemical modification due to its established role as a good leaving group in various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the bromo-substituent at the 2-position of the pyridine (B92270) ring is an ideal participant in such transformations.

Scope and Limitations with Various Coupling Partners

Suzuki Coupling: The Suzuki-Miyaura coupling, which utilizes organoboron reagents (boronic acids or esters), is one of the most widely used cross-coupling reactions. It is anticipated that 2-Bromo-3-fluoro-N-methylisonicotinamide would readily couple with a variety of aryl- and heteroarylboronic acids under standard palladium-catalyzed conditions. The reaction is known for its broad functional group tolerance, which would likely be compatible with the amide and fluoro-substituents.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene. This reaction would be expected to proceed, leading to the formation of a styrenyl-type derivative at the 2-position.

Sonogashira Coupling: The Sonogashira coupling employs a terminal alkyne as the coupling partner, typically in the presence of both palladium and copper catalysts. This would provide a route to 2-alkynyl-3-fluoro-N-methylisonicotinamide derivatives.

Interactive Data Table: Predicted Cross-Coupling Reactions

Coupling ReactionTypical Coupling PartnerPredicted Product Type
Suzuki-MiyauraArylboronic acid2-Aryl-3-fluoro-N-methylisonicotinamide
HeckAlkene2-Alkenyl-3-fluoro-N-methylisonicotinamide
SonogashiraTerminal alkyne2-Alkynyl-3-fluoro-N-methylisonicotinamide

Nucleophilic Substitution Reactions at the Brominated Position

The bromine atom at the 2-position is susceptible to nucleophilic substitution, particularly with soft nucleophiles. This is due to the electron-withdrawing nature of the pyridine ring nitrogen, which stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles, such as amines, alcohols, and thiols, could potentially displace the bromide.

Reductive Debromination Studies

Reductive debromination would involve the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by using reducing agents like trialkyltin hydrides or certain metal hydrides. This transformation would yield 3-fluoro-N-methylisonicotinamide.

Reactivity of the Fluorine Substituent

The fluorine atom at the 3-position is generally less reactive than the bromine at the 2-position in palladium-catalyzed cross-coupling reactions. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, especially with strong nucleophiles. The rate of SNAr reactions on fluoro-substituted pyridines is often faster than that of their chloro- or bromo-analogues due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state. However, the position of the fluorine at C-3, which is meta to the activating pyridine nitrogen, makes it less susceptible to nucleophilic attack compared to halogens at the 2- or 4-positions. Therefore, harsh reaction conditions would likely be required to achieve substitution at this position.

Influence of Fluorine on Ring Reactivity

The fluorine atom at the C-3 position exerts a powerful influence on the reactivity of the pyridine ring primarily through its strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic system, making the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org In studies on analogous fluorinated heterocycles, the high electronegativity of fluorine has been shown to significantly accelerate SNAr reactions compared to other halogens. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

This electronic perturbation also renders the ring less reactive towards electrophilic substitution, which typically requires harsh conditions for pyridines and is further impeded by the presence of electron-withdrawing halogens. uoanbar.edu.iq Furthermore, theoretical studies on fluorinated pyridines suggest that the introduction of fluorine atoms contributes a unique set of π-bonding and antibonding orbitals, a concept referred to as "fluoromaticity," which can enhance the thermal and chemical stability of the ring system. nih.gov

Selective Functionalization Adjacent to Fluorine

Functionalization of the pyridine ring adjacent to the fluorine atom (at the C-2 or C-4 position) can be achieved through several strategic approaches, primarily nucleophilic aromatic substitution and directed metalation. In the context of this compound, the positions adjacent to the fluorine are already substituted. However, understanding the principles of functionalizing similar structures is key.

Studies on 3-substituted pyridines have shown that direct fluorination using reagents like silver(II) fluoride (B91410) (AgF₂) can proceed with high selectivity for the C-2 position, adjacent to the ring nitrogen. nih.govacs.org While this applies to introducing a fluorine atom, the underlying principles of regioselectivity are relevant. For a pre-existing 3-fluoropyridine (B146971) system, nucleophilic attack is a more common transformation. The fluorine atom, despite its high bond strength to carbon, is an excellent leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex. This would allow for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) at the C-3 position, should conditions overcome the reactivity of the C-2 bromine.

Alternatively, directed ortho-metalation techniques offer a powerful tool for regioselective functionalization. By employing strong bases like lithium diisopropylamide (LDA), it is possible to deprotonate a specific position on the ring, which can then be quenched with an electrophile. researchgate.net In analogous systems, such metalations can be directed to vacant positions adjacent to existing substituents. researchgate.netnih.gov

Transformations Involving the N-Methylamide Group

The N-methylamide group at the C-4 position is a robust functional group, generally requiring specific and often forcing conditions to undergo transformation.

Hydrolysis Pathways of the Amide Linkage

The hydrolysis of the N-methylamide bond in this compound to its corresponding carboxylic acid is a fundamental transformation. This reaction typically necessitates harsh conditions, such as heating in the presence of strong acids or bases. researchgate.net

Acid-Catalyzed Hydrolysis : Under strong acidic conditions (e.g., HBr, H₂SO₄) with heat, the amide undergoes hydrolysis to yield 2-bromo-3-fluoroisonicotinic acid and a methylammonium (B1206745) salt. youtube.com

Base-Mediated Hydrolysis : Treatment with a strong base (e.g., NaOH, KOH) and heat results in the formation of a carboxylate salt (e.g., sodium 2-bromo-3-fluoroisonicotinate) and methylamine (B109427). youtube.com

While vigorous conditions are standard, milder protocols have been developed for the hydrolysis of secondary and tertiary amides using reagents like sodium hydroxide (B78521) in a mixed solvent system of methanol (B129727) and dichloromethane (B109758), which could potentially be applied. researchgate.netarkat-usa.org

Table 1: General Conditions for Amide Hydrolysis
ConditionReagentsProductsTypical Reaction Environment
AcidicH₂O, Strong Acid (e.g., H₂SO₄, HCl)Carboxylic Acid + Ammonium SaltReflux/Heat
BasicH₂O, Strong Base (e.g., NaOH, KOH)Carboxylate Salt + AmineReflux/Heat

Modifications and Derivatizations of the N-Methylamide Functionality

Beyond hydrolysis, the N-methylamide group can be a substrate for other chemical modifications, although specific examples for this compound are not prominent in the literature. Based on general amide chemistry, potential transformations include:

Reduction : The amide can be reduced to the corresponding amine, (2-bromo-3-fluoropyridin-4-yl)-N-methylmethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Vilsmeier-Haack Reaction : While less common for simple amides, reaction with phosphoryl chloride and dimethylformamide could potentially lead to further functionalization, although the electron-deficient nature of the pyridine ring would likely disfavor this.

Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites—the C-Br bond, the C-F bond, and the N-methylamide group—makes chemoselectivity a critical consideration in the functionalization of this compound.

The most significant competition in reactivity is between the carbon-bromine and carbon-fluorine bonds. The outcome of a reaction is highly dependent on the chosen mechanism.

Palladium-Catalyzed Cross-Coupling : In reactions like the Suzuki-Miyaura coupling, the chemoselectivity overwhelmingly favors reaction at the C-Br bond. illinois.edu The catalytic cycle's rate-determining oxidative addition step is much more facile for C-Br bonds than for the significantly stronger and less polarizable C-F bonds. illinois.edunih.gov This allows for the selective replacement of the bromine atom with various aryl, alkyl, or vinyl groups.

Nucleophilic Aromatic Substitution (SNAr) : Conversely, in SNAr reactions, the C-F bond is more reactive. The high electronegativity of fluorine activates the position for nucleophilic attack and stabilizes the intermediate, making fluoride a better leaving group than bromide in this context. nih.govacs.org

The amide group is typically unreactive under the neutral or basic conditions of most cross-coupling reactions and the moderate temperatures of many SNAr reactions, ensuring its preservation.

Table 2: Predicted Chemoselectivity of Major Reaction Types
Reaction TypePrimary Reactive SiteSecondary/Unreactive SitesRationale
Suzuki-Miyaura CouplingC-Br BondC-F Bond, AmideFacile oxidative addition at C-Br bond. illinois.edu
Nucleophilic Aromatic Substitution (SNAr)C-F BondC-Br Bond, AmideFluorine is more activating and a better leaving group for SNAr. nih.govacs.org
Amide HydrolysisAmide C-N BondC-Br Bond, C-F BondRequires specific, harsh acidic or basic conditions. researchgate.net

Steric and Electronic Effects on Reaction Outcomes

Electronic Effects : The pyridine ring is electronically polarized. The ring nitrogen and the fluorine atom create strong electron-deficient centers at the C-2, C-4, and C-6 positions, making them primary targets for nucleophiles. uoanbar.edu.iq The combined inductive effects of the bromine and fluorine substituents further decrease the ring's electron density.

Steric Effects : The positioning of the bulky bromine atom and the N-methylamide group adjacent to the C-3 fluorine and C-4 carbon, respectively, creates steric hindrance. This could influence the approach of nucleophiles or catalysts. For instance, a bulky nucleophile might preferentially attack a less hindered position on the ring if one were available. Steric crowding can also impact the stability of transition states, potentially altering reaction rates and regiochemical outcomes. rsc.orgmdpi.com In catalytic processes, the steric properties of both the substrate and the catalyst's ligands can have a profound impact on the reaction's efficiency. rsc.org

Control of Site-Specific Reactivity

The control of site-specific reactivity in polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise construction of complex molecules. In the case of this compound, the pyridine ring is adorned with three distinct substituents, each imparting a unique electronic and steric influence. The interplay between the bromo, fluoro, and N-methylcarboxamide groups allows for a nuanced control over which position of the pyridine ring will react under specific conditions. This section explores the key strategies for controlling site-specific reactivity, including nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that is exacerbated by the presence of the electron-withdrawing fluorine atom and the N-methylcarboxamide group. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Generally, in pyridine systems, nucleophilic attack is favored at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer intermediate can be stabilized by the ring nitrogen. stackexchange.com

In this compound, the C2 position is occupied by a bromine atom, a good leaving group in SNAr reactions. The strong electron-withdrawing nature of the adjacent fluorine atom at C3 further activates the C2 position towards nucleophilic attack. Therefore, it is anticipated that a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) will selectively displace the bromide at the C2 position.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

Nucleophile (Nu:)Reagent ExamplePredicted Major Product
AlkoxideSodium methoxide2-Methoxy-3-fluoro-N-methylisonicotinamide
AminePiperidine2-(Piperidin-1-yl)-3-fluoro-N-methylisonicotinamide
ThiolateSodium thiophenoxide2-(Phenylthio)-3-fluoro-N-methylisonicotinamide

This table is illustrative and based on general principles of SNAr on halopyridines.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the functionalization of C-H bonds adjacent to a directing metalating group (DMG). semanticscholar.org The N-methylcarboxamide group at the C4 position of this compound can act as a DMG. Upon treatment with a strong base, such as an organolithium reagent, the amide can coordinate the lithium, directing deprotonation to an adjacent C-H bond.

In this specific molecule, there are two ortho positions relative to the N-methylcarboxamide group: C3 and C5. The C3 position is already substituted with a fluorine atom. Therefore, directed lithiation is expected to occur selectively at the C5 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position. It is crucial to employ hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to prevent potential nucleophilic addition to the pyridine ring. uwindsor.ca

Table 2: Predicted Outcomes of Directed ortho-Metalation of this compound followed by Electrophilic Quench

BaseElectrophile (E+)Reagent ExamplePredicted Major Product
LDAAldehydeBenzaldehyde2-Bromo-5-(hydroxy(phenyl)methyl)-3-fluoro-N-methylisonicotinamide
LiTMPAlkyl halideMethyl iodide2-Bromo-3-fluoro-5-methyl-N-methylisonicotinamide
LDASilyl halideTrimethylsilyl chloride2-Bromo-3-fluoro-5-(trimethylsilyl)-N-methylisonicotinamide

This table is illustrative and based on the principles of Directed ortho-Metalation on substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

In a potential Suzuki-Miyaura coupling, the 2-bromo position would be expected to react selectively with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond compared to the C-F bond in oxidative addition to palladium(0) ensures high regioselectivity. Studies on dihalopyridines have shown that the C2-Br bond is generally more reactive than a C4-Br bond in Suzuki couplings, further supporting the predicted selectivity. researchgate.net

Table 3: Predicted Products of Palladium-Catalyzed Cross-Coupling Reactions at the C2 Position

Reaction TypeCoupling PartnerReagent ExamplePredicted Major Product
Suzuki-MiyauraArylboronic acidPhenylboronic acid2-Phenyl-3-fluoro-N-methylisonicotinamide
HeckAlkeneStyrene2-(2-Phenylvinyl)-3-fluoro-N-methylisonicotinamide
Buchwald-HartwigAmineAniline2-(Phenylamino)-3-fluoro-N-methylisonicotinamide

This table is illustrative and based on established palladium-catalyzed cross-coupling reactions on bromopyridines.

Theoretical and Computational Investigations of 2 Bromo 3 Fluoro N Methylisonicotinamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, which dictates the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-3-fluoro-N-methylisonicotinamide, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be presented in a table for clarity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

Parameter Value
C-Br Bond Length (Å) Data not available
C-F Bond Length (Å) Data not available
C=O Bond Length (Å) Data not available
C-N (amide) Bond Length (Å) Data not available
N-C (methyl) Bond Length (Å) Data not available
Pyridine (B92270) Ring Bond Angles (°) Data not available

Note: The values in this table are placeholders and would be determined through actual DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, such as the N-methylisonicotinamide group in the target compound, can exist in different spatial arrangements known as conformations.

Conformational analysis would be performed to identify the stable conformers of this compound and to determine their relative energies. This process helps in understanding the molecule's preferred shape under different conditions.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. An MD simulation would provide insights into the flexibility of the molecule and the transitions between different conformations, which is important for understanding its interactions with other molecules.

Prediction of Spectroscopic Parameters (Methodological Validation)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict:

Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N could be calculated to aid in the structural elucidation of the compound.

Infrared (IR) spectra: Vibrational frequencies and their corresponding intensities could be computed to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) spectra: Electronic transitions could be calculated to predict the wavelengths of maximum absorption.

Computational Studies on Reaction Mechanisms

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions.

Transition State Characterization for Key Transformations

For any proposed chemical transformation involving this compound, computational methods could be used to identify the transition state—the highest energy point along the reaction pathway. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's kinetics and feasibility. This involves locating the saddle point on the potential energy surface and confirming it with frequency calculations (a single imaginary frequency corresponds to the transition state). This analysis would provide a deeper understanding of the reactivity of the molecule in various chemical reactions.

Energetic Profiles of Proposed Synthetic Routes

The synthesis of a polysubstituted pyridine derivative such as this compound can be approached through various synthetic pathways. Computational chemistry offers powerful tools to evaluate the viability and efficiency of these routes by calculating their energetic profiles. This in silico analysis can save significant laboratory time and resources by identifying the most promising synthetic strategies before they are attempted experimentally.

The primary method for this analysis is Density Functional Theory (DFT), which can elucidate reaction mechanisms and determine the energies of reactants, intermediates, transition states, and products. rsc.orgresearchgate.net For a molecule like this compound, a potential synthetic route could involve the halogenation of a pyridine precursor. nih.gov Computational studies on similar halogenation reactions indicate that the mechanism often proceeds via a stepwise SNAr (Nucleophilic Aromatic Substitution) pathway. nih.gov

By modeling this pathway, researchers can calculate key energetic parameters:

Reaction Energy (ΔG_rxn): This is the net energy change between reactants and products. A negative value indicates a thermodynamically favorable (exergonic) reaction.

To illustrate, consider two hypothetical routes for the final bromination step in the synthesis of the target compound. A computational analysis would produce data similar to that shown in Table 1.

Table 1: Hypothetical Energetic Profile for Two Proposed Bromination Routes

RouteKey StepActivation Energy (ΔG‡) (kcal/mol)Reaction Energy (ΔG_rxn) (kcal/mol)
Route A Electrophilic Bromination35.2-5.4
Route B Nucleophilic Bromination (SNAr)22.5-10.1

This table is for illustrative purposes only and does not represent experimental data.

Based on this hypothetical data, Route B would be predicted as the more favorable pathway due to its significantly lower activation energy and more exergonic reaction energy. Such computational insights guide the selection of reagents and reaction conditions, for example, by suggesting that a nucleophilic approach would be more efficient than an electrophilic one for this particular substrate.

In Silico Assessment of Chemical Space and Derivatives

Once a lead compound like this compound is identified, in silico techniques are invaluable for exploring its chemical space and designing derivatives with potentially improved properties. These methods use computational models to predict the biological activity and pharmacokinetic profiles of novel, yet-to-be-synthesized molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.gov For a series of derivatives of this compound, a 3D-QSAR study could be performed to understand how modifications to the molecule affect its interaction with a biological target. nih.govacs.org The models generated can predict the activity of new derivatives, guiding the synthetic efforts towards more potent compounds. nih.gov

Molecular Docking is another critical tool, used to predict how a molecule (ligand) binds to the active site of a protein target. nanobioletters.comnih.gov This technique scores the binding affinity and visualizes the interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For instance, if this compound were being investigated as an inhibitor of a specific enzyme, docking studies could be used to design derivatives that form stronger interactions with key amino acid residues in the active site. mdpi.com

The results of such a hypothetical docking study are presented in Table 2, showing how different substituents on the pyridine ring might influence binding affinity.

Table 2: Hypothetical Molecular Docking Scores for Derivatives

CompoundSubstituent at C5Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Parent Compound-H-7.5Cys917, Leu838
Derivative 1-OCH₃-8.2Cys917, Leu838, Asp555
Derivative 2-Cl-7.8Cys917, Leu838
Derivative 3-CF₃-6.9Cys917, Leu838

This table is for illustrative purposes only and does not represent experimental data.

This hypothetical data suggests that adding a methoxy (B1213986) group at the C5 position (Derivative 1) could enhance binding affinity, possibly by forming an additional interaction with an aspartate residue.

Finally, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is performed in silico to predict the pharmacokinetic properties of the designed derivatives. nih.govmdpi.com These predictions help to identify candidates with good drug-like properties, such as oral bioavailability and metabolic stability, early in the drug discovery process, reducing the likelihood of late-stage failures. nih.gov

Conclusions and Future Perspectives in 2 Bromo 3 Fluoro N Methylisonicotinamide Research

Summary of Synthetic Achievements and Methodological Advances

Direct synthetic routes to 2-bromo-3-fluoro-N-methylisonicotinamide have not been reported in the existing chemical literature. However, the synthesis of structurally related compounds provides a roadmap for its potential construction. For instance, the synthesis of (S)-2-bromo-N-(1-phenylethyl)isonicotinamide has been achieved by reacting 2-bromoisonicotinic acid with (S)-1-phenylethaneamine. researchgate.net This suggests a plausible final step for the synthesis of the target compound would be the amidation of 2-bromo-3-fluoroisonicotinic acid with methylamine (B109427).

The key challenge, therefore, lies in the preparation of the 2-bromo-3-fluoroisonicotinic acid precursor. The synthesis of related halogenated benzoic acids, such as 2-bromo-3-fluorobenzoic acid, has been documented through a multi-step process involving nitration, bromination, reduction, deamination, and hydrolysis of a starting fluorinated toluene (B28343) derivative. google.com A similar pathway could potentially be adapted for the synthesis of the required pyridine (B92270) carboxylic acid.

Methodological advances in cross-coupling reactions and late-stage functionalization could also offer viable synthetic strategies. Palladium-catalyzed reactions, for example, are frequently used to introduce aryl or other functional groups onto pyridine rings. researchgate.net

Unexplored Reactivity and Derivatization Opportunities

The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The bromine atom at the 2-position of the pyridine ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as nitrogen and oxygen nucleophiles. The fluorine atom at the 3-position is likely to influence the electronic properties of the pyridine ring, potentially affecting the regioselectivity and rate of these reactions.

The N-methylamide group offers another handle for derivatization. While generally stable, it can undergo hydrolysis under harsh acidic or basic conditions. The nitrogen atom of the amide could also potentially be functionalized, although this is less common.

Potential for Novel Synthetic Applications in Organic Chemistry

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules. The ability to selectively functionalize the bromine atom through cross-coupling reactions opens up avenues for the construction of novel heterocyclic scaffolds. For example, intramolecular reactions between a substituent introduced at the 2-position and the amide group could lead to the formation of fused bicyclic systems.

The fluorine atom, in addition to modifying the electronic properties of the molecule, can also serve as a handle for further transformations or as a key feature in the final target molecule, particularly in the context of medicinal chemistry where fluorine substitution is often used to enhance metabolic stability and binding affinity.

Interdisciplinary Research Avenues in Chemical Synthesis

The potential applications of this compound and its derivatives extend beyond traditional organic synthesis. The combination of a halogenated pyridine core and an amide linkage is a common feature in many biologically active compounds. Therefore, this scaffold could be of significant interest to medicinal chemists for the development of new therapeutic agents.

Furthermore, the electronic properties conferred by the bromo and fluoro substituents could make this compound and its derivatives interesting candidates for materials science applications, such as in the development of organic light-emitting diodes (OLEDs) or other electronic materials. Collaborative research between synthetic chemists, medicinal chemists, and materials scientists will be crucial to fully explore the potential of this underexplored chemical entity.

Q & A

Q. How can researchers validate the compound’s role in inhibiting specific enzymatic pathways?

  • Methodology : Use kinetic assays (e.g., fluorescence-based) to measure IC50_{50}. Employ CRISPR-Cas9 knockout models to confirm target specificity. Cross-reference with phosphonylation studies of bromopyridines to infer mechanistic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.